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Compound of Interest

Compound Name:
(R)-(+)-alpha,alpha-Diphenyl-2-

pyrrolidinemethanol

Cat. No.: B226666 Get Quote

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: A
Technical Guide
CAS Number: 22348-32-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-α,α-Diphenyl-2-

pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst precursor in modern organic

synthesis. It details the compound's chemical and physical properties, spectral data, synthesis

protocols, and its significant applications, particularly in asymmetric catalysis. This document is

intended to be a valuable resource for professionals engaged in chemical research and

pharmaceutical development.

Chemical and Physical Properties
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol, is a white to

faintly yellow crystalline solid.[1][2] It is a chiral amino alcohol that has gained prominence as a

precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is highly effective in the

enantioselective reduction of prochiral ketones.[3][4] The compound is sparingly soluble in

water but soluble in organic solvents like chloroform and methanol.[1][2]
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Table 1: Physical and Chemical Properties

Property Value Reference(s)

CAS Number 22348-32-9 [1][5]

Molecular Formula C₁₇H₁₉NO [1][6]

Molecular Weight 253.35 g/mol [1][6]

Appearance
White to faintly yellow

crystalline powder
[1][2]

Melting Point 77-80 °C

Optical Activity
[α]²⁰/D +69° (c=3, in

chloroform)

pKa 13.15 ± 0.29 (Predicted) [1]

Storage Temperature

Room temperature, in a dark

place under an inert

atmosphere

[1]

Solubility
Almost transparent in

Chloroform
[1]

Spectral Data
The structural integrity of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is confirmed through

various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data
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Assignment Chemical Shift (ppm) Reference(s)

Aromatic Protons 7.560 [7]

Aromatic Protons 7.491 [7]

Aromatic Protons 7.28 [7]

Aromatic Protons 7.26 [7]

Aromatic Protons 7.15 [7]

Aromatic Protons 7.14 [7]

CH (pyrrolidine ring) 4.231 [7]

CH₂ (pyrrolidine ring) 2.998 [7]

CH₂ (pyrrolidine ring) 2.909 [7]

CH₂ (pyrrolidine ring) 1.70 [7]

CH₂ (pyrrolidine ring) 1.57 [7]

Experimental Protocols
Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
A well-established procedure for the synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is

documented in Organic Syntheses. This method involves the deprotection of (R)-(+)-2-

(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.[8]

Experimental Protocol:

A 1-L, round-bottomed flask equipped with a magnetic stirring bar is charged with 325 mL of

absolute ethanol and 27.0 g (675 mmol) of NaOH.[8]

The NaOH is dissolved with vigorous stirring.[8]

(R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (22.0 g, 62.3 mmol) is

added to the flask.[8]
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The flask is fitted with a reflux condenser, and the resulting milky white suspension is heated

to reflux for 2.5 hours.[8]

The suspension is then cooled to room temperature, and the solvents are removed under

reduced pressure.[8]

To the residual off-white solids, 800 mL of ether and 400 mL of deionized water are added.

The mixture is stirred until all solids dissolve.[8]

The biphasic mixture is transferred to a 2-L separatory funnel, the layers are partitioned, and

the aqueous phase is extracted with ether (4 x 200 mL).[8]

The organic phases are combined, dried over K₂CO₃ (approximately 100 g), filtered, and the

solvents are removed under reduced pressure to yield 14.5–15.8 g (92–100%) of the pure

title compound as a white solid.[8]
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Synthesis Workflow

Start Materials:
(R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine,
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Workup:
Ether/Water Extraction

Drying Organic Phase
(K₂CO₃)

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

Click to download full resolution via product page

Caption: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Application in Asymmetric Synthesis: The Corey-
Bakshi-Shibata (CBS) Reduction
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A primary application of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is in the preparation of the

CBS catalyst, an oxazaborolidine, which is used for the enantioselective reduction of ketones.

[1][5]

Experimental Protocol for Asymmetric Reduction of Acetophenone:

This protocol describes the in situ generation of the B-methoxy-oxazaborolidine catalyst

followed by the reduction of acetophenone.[9]

Catalyst Preparation:

To a 25 mL round-bottom flask with a magnetic stirring bar, add 25.5 mg (0.1 mmol, 0.05

equiv.) of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (Note: this protocol uses the (S)-

enantiomer, but the procedure is analogous for the (R)-enantiomer to obtain the opposite

product enantiomer).[9]

Fit the flask with a gas-inlet adapter and flush with an inert gas (nitrogen or argon) for at

least 10 minutes.[9]

Add 1 mL of tetrahydrofuran (THF) and 12.5 µL (0.11 mmol, 0.055 equiv.) of

trimethylborate at room temperature.[9]

Stir the solution for 30 minutes.[9]

Reduction Reaction:

To the catalyst solution, add another 1 mL of THF and 2 mL (2 mmol, 1 equiv.) of a

borane-THF solution.[9]

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M

HCl.[10]
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Allow the mixture to warm to room temperature and stir for 30 minutes.[10]

The product is then extracted with an organic solvent, dried, and purified by flash column

chromatography to yield the corresponding chiral alcohol.[10]

Signaling Pathways and Mechanisms
The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle.
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Corey-Bakshi-Shibata (CBS) Reduction Mechanism
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Application in (S)-Duloxetine Synthesis
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Further Synthetic Steps
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b226666#r-alpha-alpha-diphenyl-2-
pyrrolidinemethanol-cas-number-22348-32-9-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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